Sodium 2-(dodecanoyloxy)propane-1-sulfonate
Description
Properties
CAS No. |
928663-45-0 |
|---|---|
Molecular Formula |
C15H29NaO5S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
sodium;2-dodecanoyloxypropane-1-sulfonate |
InChI |
InChI=1S/C15H30O5S.Na/c1-3-4-5-6-7-8-9-10-11-12-15(16)20-14(2)13-21(17,18)19;/h14H,3-13H2,1-2H3,(H,17,18,19);/q;+1/p-1 |
InChI Key |
NVIZQHFCDBQNPH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(C)CS(=O)(=O)[O-].[Na+] |
physical_description |
Liquid, Other Solid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(dodecanoyloxy)propane-1-sulfonate typically involves the esterification of dodecanoic acid with 2-hydroxypropane-1-sulfonic acid. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous esterification and neutralization steps, ensuring high yield and purity of the final product. The use of advanced reactors and purification techniques helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(dodecanoyloxy)propane-1-sulfonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ester bond can be hydrolyzed, leading to the formation of dodecanoic acid and 2-hydroxypropane-1-sulfonic acid.
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Dodecanoic acid, 2-hydroxypropane-1-sulfonic acid.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Basic Information
- IUPAC Name : Sodium 2-(dodecanoyloxy)propane-1-sulfonate
- Molecular Formula : C15H29NaO5S
- Molecular Weight : 344.44 g/mol
- CAS Number : 928663-45-0
- Appearance : White or off-white flakes
- Solubility : Soluble in water (1.66 g/L at 20°C)
- pH Range for Formulation : 4.5 - 8.5
- Surface Tension : 38.64 mN/m (20°C, at 1.66 g/L aqueous solution)
Chemistry
This compound is primarily used as a surfactant in various chemical reactions. Its ability to reduce surface tension enhances solubility and reaction rates, making it valuable in both organic and inorganic chemistry.
Case Study: Surfactant Efficacy
In a study comparing various surfactants, this compound demonstrated superior performance in emulsifying oil-water mixtures compared to traditional surfactants like sodium dodecyl sulfate (SDS). The compound's unique secondary ester structure contributes to its hydrolytic stability and effectiveness across a broader pH range .
Biology
The compound is employed in biological applications, particularly in cell lysis buffers and protein extraction protocols. Its mildness minimizes cellular damage while effectively solubilizing membrane proteins.
Case Study: Protein Extraction
A research study highlighted the use of this compound for extracting membrane proteins from E. coli cells. The results indicated high yields with minimal protein denaturation, demonstrating its suitability for sensitive biological applications .
Medicine
In the medical field, this compound is being investigated for drug delivery systems and as an excipient in pharmaceutical formulations. Its properties allow for improved solubility and stability of active pharmaceutical ingredients.
Case Study: Drug Delivery Systems
Research has shown that incorporating this compound into lipid-based drug delivery systems enhances the bioavailability of poorly soluble drugs. This application could lead to more effective therapeutic options for patients .
Industry
The compound finds extensive use in personal care products, detergents, and cleaning agents due to its excellent foaming and cleansing properties. Its mild nature makes it suitable for sensitive skin formulations.
Case Study: Personal Care Products
A comparative analysis of shampoos containing this compound revealed that these formulations produced rich foam while maintaining low irritancy levels on human skin, making them ideal for baby products and sensitive skin applications .
Mechanism of Action
The primary mechanism of action of sodium 2-(dodecanoyloxy)propane-1-sulfonate is its ability to reduce surface tension, allowing it to act as an effective surfactant. It interacts with both hydrophobic and hydrophilic molecules, facilitating the formation of micelles that trap and remove dirt and oils. This property makes it highly effective in cleansing applications .
Comparison with Similar Compounds
3-(Dodecanoyloxy)-2-(Isobutyryloxy)-4-Methylpentanoic Acid
Key findings:
- Antibacterial Activity : Exhibits potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with an MIC of 3.12 μg/mL . Lauric acid, a simpler analog, required 8× higher concentrations to achieve similar efficacy .
- Structural Drivers : The laurate chain and isobutyryloxy group synergistically enhance antibacterial effects .
- Specificity: No activity against Gram-negative bacteria or yeast .
Table 1: Antibacterial Activity Comparison
| Compound | MIC (μg/mL) | Target Bacteria | Key Structural Features |
|---|---|---|---|
| 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid | 3.12 | S. aureus (Gram+) | Dodecanoyl + isobutyryloxy |
| Lauric acid | 50.00 | S. aureus (Gram+) | C12 fatty acid |
| Sodium lignin sulfonate | N/A | Industrial use | Complex sulfonated lignin polymer |
Sodium Dodecane-1-Sulfonate (CAS: 2386-53-0)
A linear alkyl sulfonate with a C12 chain, this compound is structurally simpler than sodium 2-(dodecanoyloxy)propane-1-sulfonate, lacking the esterified propane backbone.
- Applications : Primarily used as an anionic surfactant in detergents and emulsifiers.
- Safety: Classified as non-PBT (persistent, bioaccumulative, toxic) in regulatory assessments .
Sodium Lignin Sulfonate (CAS: 8061-51-6)
A polymeric sulfonate derived from lignin, it features multiple sulfonate groups and methoxy-substituted aromatic rings .
- Safety: No significant hazards under CLP regulations .
Functional Group Analysis
Sulfonate Group
- Role: Enhances water solubility and ionic interactions. This compound and sodium lignin sulfonate both leverage sulfonate groups for industrial or biological activity.
- Comparison: The dodecanoyl ester in this compound may improve lipid membrane penetration compared to linear alkyl sulfonates like sodium dodecane-1-sulfonate.
Ester Linkage
Biological Activity
Sodium 2-(dodecanoyloxy)propane-1-sulfonate, commonly referred to as a sulfonate surfactant, has garnered attention for its biological activity, particularly in the fields of toxicology and dermatological applications. This article explores its biological properties, including toxicity profiles, irritative potential, and other relevant effects based on diverse research findings.
Chemical Structure and Properties
This compound is a surfactant derived from dodecanoic acid. Its structure allows it to function effectively as an emulsifier and solubilizing agent. The compound's molecular formula is C₁₃H₂₅NaO₄S, and it is characterized by a hydrophobic dodecanoyl group and a hydrophilic sulfonate group.
Acute Toxicity
The acute toxicity of this compound has been assessed through various studies. The oral LD50 in male rats is reported to be approximately 8400 mg/kg , indicating a relatively low acute toxicity level compared to many other substances .
Irritation Potential
The compound exhibits moderate irritative properties:
- Skin : Classified as a moderate irritant with erythema observed in human subjects following exposure to a 0.15g dose over 14 days .
- Eyes : Causes serious eye irritation, classified under GHS hazard statements (H319) .
Sensitization
In sensitization studies involving guinea pigs, this compound was found to be non-sensitizing, suggesting that it does not induce allergic reactions upon repeated exposure .
Biodegradability and Environmental Impact
Research indicates that this compound is readily biodegradable. In OECD 301B tests, it demonstrated a 90.4% degradation rate within 28 days , suggesting minimal environmental persistence . This property is crucial for its application in cosmetic formulations where environmental impact is a concern.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Skin Barrier Function : A study using two-photon fluorescence microscopy demonstrated that the compound does not significantly disrupt the skin barrier compared to other surfactants like sodium dodecyl sulfate (SDS). This suggests its potential for use in formulations aimed at maintaining skin integrity .
- Repeated Dose Toxicity : In repeated dose studies in rats, doses up to 1000 mg/kg/day did not show significant adverse effects on reproductive or developmental parameters, establishing a no-observed-adverse-effect-level (NOAEL) at this concentration .
- In Vitro Genotoxicity : this compound was subjected to bacterial reverse mutation tests under OECD guidelines, yielding negative results for mutagenicity, indicating that it does not pose genetic risks at tested concentrations .
Summary of Findings
| Parameter | Result |
|---|---|
| Oral LD50 | 8400 mg/kg |
| Skin Irritation | Moderate |
| Eye Irritation | Serious (H319) |
| Sensitization | Non-sensitizing |
| Biodegradability | 90.4% in 28 days |
| NOAEL | 1000 mg/kg/day |
| Genotoxicity | Negative |
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing Sodium 2-(dodecanoyloxy)propane-1-sulfonate in a laboratory setting?
- Methodological Answer : Synthesis typically involves a multi-step process:
- Esterification : React dodecanoic acid with propane-1-sulfonate precursors (e.g., propane sulfonic acid derivatives) under acid catalysis.
- Sulfonation : Introduce the sulfonate group using agents like chlorosulfonic acid, followed by neutralization with sodium hydroxide.
- Purification : Employ column chromatography (silica gel, methanol/chloroform eluent) or recrystallization from ethanol/water mixtures.
- Characterization : Confirm structure via H NMR (e.g., methylene protons near the sulfonate group at δ 3.0–3.5 ppm) and FTIR (C=O ester stretch at ~1740 cm, S=O symmetric/asymmetric stretches at 1040–1220 cm) .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%).
- Spectroscopy :
- NMR : Identify ester and sulfonate moieties via C NMR (carbonyl carbon at ~170 ppm, sulfonate carbons at 45–55 ppm).
- Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular ion [M–Na] at m/z 366.
- Elemental Analysis : Verify Na content (theoretical ~6.2%) via ICP-OES .
Advanced Research Questions
Q. How does the surfactant behavior of this compound compare to structurally similar compounds under varying pH conditions?
- Methodological Answer :
- Critical Micelle Concentration (CMC) : Measure via surface tension tensiometry (Du Noüy ring method) across pH 3–11. Compare with Sodium Dodecyl Sulfate (SDS) (CMC ~8 mM at neutral pH).
- pH Stability : Conduct stability studies using dynamic light scattering (DLS) to monitor micelle size changes. Note hydrolysis of ester groups at pH >10.
- Ionic Strength Effects : Use conductometry to assess counterion binding in NaCl solutions (0.1–1.0 M). Reference SDS data for deviations in aggregation behavior .
Q. What strategies can resolve contradictions in data regarding the compound’s stability in aqueous solutions?
- Methodological Answer :
- Controlled Degradation Studies : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., free dodecanoic acid).
- Buffer Optimization : Test stability in phosphate (pH 7.4) and citrate (pH 5.0) buffers. Use chelating agents (EDTA) to mitigate metal-catalyzed hydrolysis.
- Statistical Validation : Apply ANOVA to compare batch-to-batch variability and replicate studies to confirm reproducibility .
Q. What role can this compound play in the development of zwitterionic polymers for antifouling applications?
- Methodological Answer :
- Polymer Synthesis : Incorporate the compound as a sulfonate monomer via free-radical polymerization with zwitterionic co-monomers (e.g., carboxybetaine methacrylate).
- Antifouling Testing :
- Protein Adsorption : Use quartz crystal microbalance (QCM) to measure fibrinogen adsorption (<10 ng/cm target).
- Biofilm Inhibition : Assess Pseudomonas aeruginosa adhesion via confocal microscopy after 24-hour exposure.
- Comparative Studies : Benchmark against poly(sulfobetaine methacrylate) coatings to evaluate performance gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
